15-Hexadecanolide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hexadecanolide typically involves the macrolactonization of 15-hydroxyhexadecanoic acid. This process can be achieved using the Yamaguchi or Mitsunobu macrolactonization reactions . The reaction conditions often include the use of reagents such as ethyl ®-β-hydroxybutyrate, which undergoes a series of steps to form the desired lactone ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-pressure reactors and advanced purification techniques to isolate the compound effectively .
Chemical Reactions Analysis
Types of Reactions: 15-Hexadecanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed: The major products formed from these reactions include carboxylic acids, diols, and substituted lactones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
15-Hexadecanolide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 15-Hexadecanolide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . In medicinal applications, it can form complexes with drugs, enhancing their stability and bioavailability .
Comparison with Similar Compounds
Cyclohexadecanolide (Juniper Lactone): Known for its use in fragrances and as a musk compound.
Cyclopentadecanone (Exaltone): Another macrocyclic musk with similar applications in the fragrance industry.
Uniqueness: 15-Hexadecanolide is unique due to its specific structure and properties, which make it suitable for a wide range of applications, from pheromone synthesis to drug delivery systems. Its ability to form stable complexes and its biocompatibility set it apart from other similar compounds .
Properties
CAS No. |
69297-56-9 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
16-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3 |
InChI Key |
GILZFLFJYUGJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
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